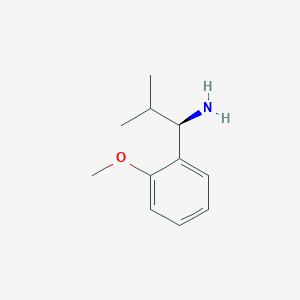

(R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound with a methoxyphenyl group attached to a methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a ketone or imine, using a chiral catalyst. The reaction conditions often include the use of hydrogen gas under pressure and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of ®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with similar properties but different biological activity.

1-(2-Methoxyphenyl)-2-methylpropan-1-amine: The racemic mixture containing both enantiomers.

2-Methoxyphenyl isocyanate: A related compound used in different chemical reactions.

Uniqueness

®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets. This enantiomer-specific activity can be crucial in medicinal chemistry for developing drugs with desired therapeutic effects and minimal side effects.

Biological Activity

(R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine, also known as (R)-1-(2-methoxyphenyl)propan-2-amine, is a compound belonging to the phenethylamine class. Its structural characteristics, including a methoxy group and an amine group, position it as a significant subject of study in pharmacology and medicinal chemistry. This article explores its biological activity, including its interaction with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Structural Features : The compound features a methoxy group attached to a phenyl ring and an amine group, enhancing its lipophilicity and influencing its pharmacokinetics.

Biological Activity Overview

Research indicates that this compound interacts with various neurotransmitter receptors, potentially influencing mood and behavior. Its structural similarity to other psychoactive substances suggests possible applications in treating neurological disorders.

The compound's binding affinity and selectivity towards specific receptors are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may modulate neurotransmitter systems such as serotonin and dopamine, which are integral to mood regulation and cognitive function.

In Vitro Studies

A recent study evaluated the interactions of this compound with different biological targets. The findings indicated that the compound could modulate neurotransmitter systems, although detailed interaction studies are necessary to elucidate its mechanism of action fully.

Toxicokinetics

Research on related compounds has shown that N-(2-methoxybenzyl)-substituted phenethylamines exhibit significant metabolic activity in human hepatocellular carcinoma cells. This includes O-dealkylation and glucuronidation processes, which may also apply to this compound . Understanding these metabolic pathways is essential for assessing the safety and efficacy of the compound in clinical settings.

Comparative Analysis with Analogous Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (R)-1-(4-Methoxyphenyl)-propan-2-amine | Methoxy group on para position | Different stereochemistry affecting biological activity |

| (S)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine | Same structure but different stereochemistry | Potentially different pharmacological effects |

| 1-(4-Hydroxyphenyl)-2-methylpropan-1-amine | Hydroxy group instead of methoxy | Altered solubility and reactivity compared to methoxy derivatives |

The table illustrates how variations in the structural features of related compounds can lead to distinct biological activities. The unique stereochemistry of this compound enhances its potential therapeutic applications compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in treating neurological disorders:

- Neurological Impact : Studies suggest that compounds similar to this compound may exhibit antidepressant-like effects in animal models, indicating their potential use in treating depression .

- Safety Profile : Toxicological assessments indicate that related phenethylamines can lead to severe adverse reactions; thus, understanding the safety profile of this compound is crucial for its therapeutic application .

- Metabolic Pathways : Research on metabolic pathways involving similar compounds has provided insights into their pharmacokinetics, which are essential for predicting their behavior in biological systems .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1R)-1-(2-methoxyphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-8(2)11(12)9-6-4-5-7-10(9)13-3/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |

InChI Key |

RHTDWQDMLUWPQU-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1OC)N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.